molecular formula C27H30F3N9O B605962 BAY-985 CAS No. 2409479-29-2

BAY-985

Número de catálogo B605962
Número CAS: 2409479-29-2
Peso molecular: 553.5942
Clave InChI: HZRJHVDNTDBTOZ-QGZVFWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BAY-985 is a highly potent, orally active, and selective ATP-competitive dual inhibitor of TBK1 and IKKε . It has IC50 values of 2/30 and 2 nM for TBK1 (low/high ATP) and IKKε, respectively . It has shown antitumor efficacy .


Physical And Chemical Properties Analysis

BAY-985 has a molecular weight of 553.58 . Unfortunately, the search results do not provide more detailed physical and chemical properties .

Aplicaciones Científicas De Investigación

Application in Cancer Research

Specific Scientific Field

The specific scientific field of this application is Cancer Research , particularly in the study of melanoma .

Summary of the Application

BAY-985 is a highly potent, orally active, and selective ATP-competitive dual inhibitor of TBK1 and IKKε . These kinases play important roles in various cellular pathways, especially in inflammation . BAY-985 has been found to inhibit the cellular phosphorylation of interferon regulatory factor 3 .

Methods of Application or Experimental Procedures

The compound BAY-985 was applied to the melanoma cell line SK-MEL-2 in a cell proliferation assay . The exact experimental procedures and technical details are not specified in the available sources.

Results or Outcomes

BAY-985 displayed antiproliferative efficacy in the melanoma cell line SK-MEL-2 . However, it showed only weak antitumor activity in the SK-MEL-2 human melanoma xenograft model .

Safety And Hazards

BAY-985 is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name

1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRJHVDNTDBTOZ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F3N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-(1-(2-((6-(6-(Dimethylamino)pyrimidin-4-yl)-1H-benzo[d]imidazol-2-yl)amino)pyridin-4-yl)ethyl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one

Citations

For This Compound
81
Citations
J Lefranc, VK Schulze, RC Hillig, H Briem… - Journal of Medicinal …, 2019 - ACS Publications
… have developed BAY-985, a highly potent and selective TBK1 inhibitor. BAY-985 has been … (28) and we anticipate that BAY-985 will broaden the understanding of the biology of TBK1. …
Number of citations: 27 pubs.acs.org
D Trauner, NA Vepřek - Synfacts, 2020 - thieme-connect.com
… The authors describe the development of a highly selective TBK1/IKKε inhibitor, BAY-985, which was well tolerated in the SK-MEL-2 human melanoma xenograft model but showed only …
Number of citations: 0 www.thieme-connect.com
T Uchida, Y Akasaki, T Sueishi… - Arthritis & …, 2023 - Wiley Online Library
… We next examined the effects of BAY-985 on cartilage degradation in the OA mouse model. BAY-985 solution or saline as vehicle control was injected into the knee joint space of mice …
L Wortmann, N Bräuer, SJ Holton… - Journal of Medicinal …, 2021 - ACS Publications
PIP4K2A is an insufficiently studied type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P 2 ). …
Number of citations: 11 pubs.acs.org
T Uchida, Y Akasaki, T Sueishi, I Kurakazu… - Arthritis & …, 2022 - europepmc.org
… in human OA chondrocytes using siRNA or BAY-985. Conversely, IKKε overexpression significantly … In vivo, intra-articular injection of BAY-985 in mice attenuated OA-related cartilage …
Number of citations: 1 europepmc.org
DW Thomson, G Bergamini - Expert Opinion on Therapeutic …, 2021 - Taylor & Francis
… 25 (BAY-985) as Bayer has made this compound available to researchers through the Structural Genomics Consortium (SGC) and a full characterization of BAY-985 has been published…
Number of citations: 6 www.tandfonline.com
Y Liu, H Shan, Y Zong, Y Lin, W **a… - … Journal of Biological …, 2021 - ncbi.nlm.nih.gov
… Finally, we found an IKKα/β inhibitor, BAY-985, could inhibit the phosphorylation of IKKe, suggesting that BAY-985 might act as the kinase of IKKe (Fig. ​2d). These data demonstrated …
Number of citations: 5 www.ncbi.nlm.nih.gov
J McHugh - Nature Reviews Rheumatology, 2023 - nature.com
… BAY-985 protected against OA-related cartilage degradation and hyperalgesia. The BAY-985-… Hence, targeting IKKε (such as with BAY-985) is a potential therapeutic avenue to explore …
Number of citations: 3 www.nature.com
C Tredup, B Ndreshkjana, NS Schneider… - ACS Chemical …, 2023 - ACS Publications
… Off-target profiling of the IKBKE/TBK1 probe BAY-985 and IRAK4 probe GNE-2256 showed … BAY-985 and negative control BAY-440. DiscoverX selectivity assessment for BAY-985 (B) …
Number of citations: 4 pubs.acs.org
Y Liang, Y Liang, Q Wang, Q Li, Y Huang, R Li, X Pan… - 2023 - researchsquare.com
… Furthermore, we pretreat BMDM with BAY-985, an inhibitor of IRF3, and found that BAY-985 … blocked by Bay-985 treatment in Mtb infected BMDM at 48 hrs (Fig. 3D). Bay-985 treatment …
Number of citations: 0 www.researchsquare.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.